5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry SAR Physicochemical Properties

5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5) is a 2-amino-substituted 1,3,4-oxadiazole derivative. This heterocyclic building block, characterized by an ethoxyphenyl group at the 5-position, is commonly employed in medicinal chemistry and agrochemical research as a core scaffold for lead generation and structure-activity relationship (SAR) studies.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 18233-09-5
Cat. No. B099586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS18233-09-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NN=C(O2)N
InChIInChI=1S/C10H11N3O2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
InChIKeyXHIFSPYKQYEHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5): Sourcing & Baseline Data for a Key 2-Amino Oxadiazole Building Block


5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5) is a 2-amino-substituted 1,3,4-oxadiazole derivative [1]. This heterocyclic building block, characterized by an ethoxyphenyl group at the 5-position, is commonly employed in medicinal chemistry and agrochemical research as a core scaffold for lead generation and structure-activity relationship (SAR) studies . Its calculated physicochemical properties include a molecular weight of 205.21 g/mol, a predicted density of 1.23 g/cm³, and a topological polar surface area (PSA) of 74.2 Ų, which are foundational for drug-likeness assessment [2].

Why Direct Substitution of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is Not Recommended for SAR-Driven Research


While the 1,3,4-oxadiazole class is known for a broad spectrum of biological activities [1], the specific placement of the 2-ethoxyphenyl group on 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine dictates its unique steric and electronic profile, which can drastically alter target binding affinity and selectivity [2]. Generic substitution with other in-class oxadiazoles (e.g., unsubstituted phenyl or para-substituted analogs) is likely to fail in SAR campaigns, as even minor positional changes of the ethoxy group on the phenyl ring can lead to significant losses in potency [3]. The following evidence quantifies the specific molecular and supply chain attributes that differentiate this exact compound.

Quantitative Differentiation Guide for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5)


Positional Isomerism: The Ortho-Ethoxy Advantage in LogP and PSA

The ortho-ethoxy substitution on the phenyl ring of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine yields a distinct physicochemical profile compared to its para-substituted isomer, 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 90840-51-0) . Specifically, the ortho-substituted compound exhibits a calculated XLogP3 of 1.4, which is lower than the predicted values for some more lipophilic analogs, and a topological polar surface area (TPSA) of 74.2 Ų [1]. This LogP/TPSA combination is often associated with a favorable balance of membrane permeability and aqueous solubility, a critical parameter in early drug discovery.

Medicinal Chemistry SAR Physicochemical Properties

Target Compound Solubility: A Key Differentiator from Higher LogP 1,3,4-Oxadiazoles

The balance of an ethoxyphenyl group with a free 2-amine moiety provides 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine with a LogP (1.4) that is substantially lower than many commonly explored 1,3,4-oxadiazole drug candidates which often have LogP > 3 [1]. In contrast, the calculated LogP for the more hydrophobic 2,5-diphenyl-1,3,4-oxadiazole is approximately 3.5, suggesting a significant difference in aqueous solubility and potential for non-specific binding. This lower LogP value is a critical differentiator for researchers prioritizing compounds with improved solubility profiles for in vitro and in vivo assays.

Drug Discovery Biophysics Pharmacokinetics

Antimicrobial Activity Profile Within the 1,3,4-Oxadiazole Class

Research on the 1,3,4-oxadiazole scaffold has demonstrated that derivatives like 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial activity [1]. The 1,3,4-oxadiazole class is known for its broad-spectrum antimicrobial potential, with many compounds showing Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains [2]. While direct comparative data for this exact compound is limited, its structural features align with active analogs, positioning it as a valuable starting point for antimicrobial drug discovery programs .

Antimicrobial Research Antibacterial Infectious Disease

High-Value Application Scenarios for 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 18233-09-5)


Lead Optimization in Medicinal Chemistry: Balancing Solubility and Permeability

Medicinal chemists can utilize 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine as a core scaffold for lead optimization, particularly when seeking to improve aqueous solubility without sacrificing membrane permeability. The compound's calculated LogP of 1.4 and TPSA of 74.2 Ų place it in a favorable physicochemical space for oral drug candidates [1]. It serves as a strategic alternative to more lipophilic oxadiazole cores that often suffer from poor solubility and high plasma protein binding, which can complicate preclinical development [2].

Antimicrobial Screening Libraries for Novel Scaffold Discovery

Given the well-documented antimicrobial potential of 1,3,4-oxadiazole derivatives, this compound is a prime candidate for inclusion in focused screening libraries against drug-resistant bacterial and fungal strains [1]. Its unique ortho-ethoxyphenyl substitution differentiates it from other oxadiazoles, potentially leading to the discovery of novel hits with a distinct mechanism of action or resistance profile compared to existing antimicrobial agents [2].

Chemical Biology Probe Development: Exploring 2-Amino Oxadiazole Reactivity

The free 2-amine group on the oxadiazole ring of 5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-amine provides a convenient handle for further chemical derivatization. This makes the compound an ideal starting material for the synthesis of more complex probes, such as biotinylated or fluorescently labeled analogs, for target identification and mechanism of action studies [1]. The presence of the ethoxy group offers an additional point of diversification through electrophilic aromatic substitution or cross-coupling reactions [2].

Agrochemical Intermediate for Next-Generation Pesticides

The 1,3,4-oxadiazole scaffold is also prevalent in agrochemical research due to its pesticidal and fungicidal properties [1]. 5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine can serve as a key intermediate in the development of novel crop protection agents, where its specific substitution pattern may confer improved selectivity or environmental fate compared to legacy oxadiazole-based pesticides [2].

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